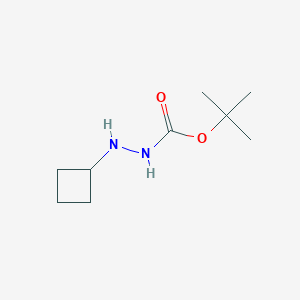
1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene
Übersicht
Beschreibung
“1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene” is a chemical compound with the molecular formula C12H15F3 . It has a molecular weight of 216.24 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene” consists of a benzene ring with an isopropyl group (C3H7) and a 3,3,3-trifluoropropyl group (C3H4F3) attached to it .Wissenschaftliche Forschungsanwendungen
1. Dynamic Analysis in Crystal Lattices
The dynamics of molecular structures similar to 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene have been extensively studied. For instance, the rotational dynamics of phenylene groups in crystalline solids, which are analogous to the structure of 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene, provide insights into the design and analysis of materials with correlated molecular motions (Domínguez et al., 2002).
2. Photochemistry of Substituted Compounds
Research into the photochemistry of derivatives similar to 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene, such as 4,5-disubstituted 1,3-dioxolen-2-ones, has led to the discovery of new reduction products and the understanding of reaction mechanisms involving these compounds (Hiyama et al., 1972).
3. Catalytic Applications
Studies have shown that compounds structurally related to 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene can be used as catalysts in various chemical reactions. For example, polyphenylaluminoxosiloxanes, which bear resemblance in structure, have been studied for their catalytic activity in processes like cumene dealkylation (Danforth & Roberts, 1968).
4. Nanostructure Formation
Research has demonstrated the potential of compounds structurally similar to 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene in forming nanostructures. These compounds have been used in the creation of nanomorphic zeolites, which exhibit high activity and long catalytic lifetime due to their unique structural properties (Kim et al., 2013).
5. Molecular Reactors and Ligands
The structural analogs of 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene have been explored for their ability to encapsulate organic molecules and act as ligands for transition metals. This opens up possibilities for their use in the design of molecular reactors and in supramolecular chemistry (Karasik et al., 2009).
6. Lewis Acid Catalysis
Gallium(III) trifluoromethanesulfonate, a compound structurally related to 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene, has been used as a water-tolerant, reusable Lewis acid catalyst in Friedel-Crafts reactions. Its ability to not decompose in the presence of water makes it suitable for various catalytic applications (Prakash et al., 2003).
Eigenschaften
IUPAC Name |
1-propan-2-yl-4-(3,3,3-trifluoropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3/c1-9(2)11-5-3-10(4-6-11)7-8-12(13,14)15/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPSHGCIWDODJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227485 | |
| Record name | 1-(1-Methylethyl)-4-(3,3,3-trifluoropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene | |
CAS RN |
1099597-21-3 | |
| Record name | 1-(1-Methylethyl)-4-(3,3,3-trifluoropropyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-4-(3,3,3-trifluoropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)







